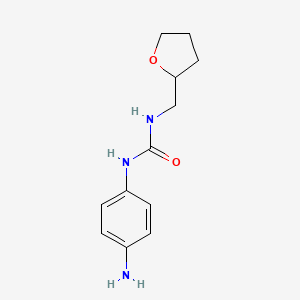

1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8,13H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXAKOQQFUMWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group attached to a phenyl ring and an oxolan (tetrahydrofuran) moiety linked to a urea group. This unique combination of functional groups is believed to contribute to its biological activity.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Aminophenyl Group | Aminophenyl |

| Oxolan Group | Oxolan |

| Urea Group | Urea |

Anticancer Properties

Recent research indicates that this compound exhibits significant anticancer properties, particularly against triple-negative breast cancer (TNBC). A study highlighted its cytotoxic effects on various cancer cell lines, showing promising results for further development as a therapeutic agent.

Case Study: FGFR1 Inhibition in TNBC

In a study focused on the design and synthesis of urea compounds as FGFR1 inhibitors, this compound was identified as having the ability to inhibit FGFR1, a key target in TNBC treatment. The compound demonstrated effective cytotoxicity against selected cell lines, with the ability to cross the blood-brain barrier, which is crucial for treating brain metastases commonly associated with TNBC .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of urea compounds exhibit varying degrees of antibacterial and antifungal activities. Specifically, studies have shown that modifications in the urea structure can enhance the activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Pathogen | Activity (Zone of Inhibition) |

|---|---|

| E. coli | 15 mm |

| S. aureus | 20 mm |

| Candida albicans | 18 mm |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially leading to enzyme inhibition or activation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the functional groups attached to the urea moiety significantly influence the compound's potency. For instance, replacing the amino group with other substituents may alter binding affinity and biological efficacy.

Table 3: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| Amino Group | High activity |

| Nitro Group | Moderate activity |

| Alkyl Substituents | Variable activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea with analogous urea derivatives:

Key Observations:

The furan-2-ylmethyl group () introduces aromaticity and planarity, which may enhance π-π stacking interactions in biological systems but reduce metabolic stability compared to the saturated oxolane ring .

Lipophilicity and Solubility: The oxolan-2-ylmethyl group balances lipophilicity and polarity, whereas the morpholinoethyl group () increases water solubility due to its tertiary amine . The 4-hydroxyphenyl analog () exhibits high polarity but may form intramolecular hydrogen bonds, reducing bioavailability .

Synthetic Considerations: Yields for urea derivatives vary significantly. For example, morpholinoethyl-substituted ureas () are synthesized in 17–48% yields, likely due to steric hindrance, while azetidinone derivatives () achieve higher yields (71–95%) via optimized cyclization strategies .

Preparation Methods

Synthesis via Aniline and Oxolane-Derived Isocyanate

A plausible and commonly employed method involves:

Step 1: Preparation of oxolan-2-ylmethyl isocyanate from the corresponding oxolan-2-ylmethanol or halide precursor by reaction with phosgene or triphosgene under anhydrous conditions.

Step 2: Reaction of 4-aminophenyl (aniline derivative) with the oxolan-2-ylmethyl isocyanate to form the urea linkage, yielding this compound.

This method benefits from the high reactivity of isocyanates toward amines and allows for selective formation of the urea bond.

Alternative Approach Using Carbamoyl Chloride

Step 1: Synthesis of oxolan-2-ylmethyl carbamoyl chloride by chlorination of corresponding carbamic acid derivatives.

Step 2: Coupling with 4-aminophenyl under basic conditions to afford the target urea compound.

This method requires careful control of reaction conditions to prevent side reactions and degradation.

Stepwise Synthesis via Urea Intermediate Formation

- Formation of symmetrical or unsymmetrical urea intermediates by reacting amines with urea derivatives, followed by selective substitution to introduce the oxolan-2-ylmethyl group.

Research Findings and Data on Related Urea Derivatives

A recent study on phenylurea substituted 2,4-diamino-pyrimidines, which share the urea functional group and aromatic amine features, provides valuable insights into preparation and structure-activity relationships relevant to this compound analogs:

Synthesis: The compounds were synthesized by coupling substituted anilines with urea derivatives under controlled conditions, achieving yields ranging from 15% to over 70%.

Yields and Substituent Effects: Yields varied depending on substituents on the phenyl ring and urea moiety, with polar substituents and urea groups offering better biological activity.

Binding Mode: Molecular docking suggested that urea groups form hydrogen bonds with key residues in target proteins, indicating the importance of the urea linkage in activity.

Physicochemical Properties: Lipophilicity, solubility, and permeability were critical factors influenced by the substituents and synthetic modifications.

Summary Table of Synthetic Parameters from Related Urea Derivatives

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Type | Amine + Isocyanate / Carbamoyl chloride | Common methods for urea bond formation |

| Reaction Solvent | Anhydrous solvents (e.g., dichloromethane, THF) | To prevent hydrolysis of reactive intermediates |

| Temperature | 0°C to room temperature | Controlled to avoid side reactions |

| Reaction Time | Several hours to overnight | Depending on reactivity of substrates |

| Yield | 15% to 75% | Influenced by substituents and purification steps |

| Purification Methods | Recrystallization, chromatography | To isolate pure urea derivatives |

Patents and Industrial Preparation Notes

Patents related to urea derivatives, such as those used in antiviral drugs (e.g., fosamprenavir calcium), describe the use of phthalimide intermediates and urea bond formation strategies that could be adapted for synthesizing this compound.

The preparation methods emphasize careful control of reaction conditions to optimize yield and purity, often employing protecting groups or selective functional group transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step organic reactions. A primary route may start with the preparation of 4-aminophenyl isocyanate, followed by coupling with oxolan-2-ylmethylamine under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere use to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and oxolane ring protons (δ ~3.5–4.5 ppm).

- LCMS/HRMS : Validates molecular weight (e.g., [M+H] ion) and detects impurities.

- IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm) and N-H bending (~1550 cm).

- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodology :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC determination.

- Cell Viability : MTT or resazurin assays in cancer/primary cell lines to evaluate cytotoxicity.

- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure target affinity .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies across different assay systems?

- Methodology :

- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm enzyme inhibition results using both biochemical (e.g., ADP-Glo™ kinase assay) and cellular (e.g., Western blot for phosphorylated targets) approaches.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systemic biases .

Q. What strategies mitigate low yields or side products in multi-step synthesis?

- Methodology :

- Intermediate Monitoring : Use TLC or inline IR to track reaction progress.

- Protecting Groups : Protect the 4-aminophenyl group (e.g., with Boc) during coupling steps to prevent undesired side reactions.

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) for urea bond formation to enhance reactivity.

- Catalysis : Employ DMAP or Hünig’s base to accelerate nucleophilic substitution steps .

Q. How can computational modeling aid in understanding the compound’s mechanism of action?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).

- MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes.

- QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What are the challenges in establishing structure-activity relationships (SAR) for urea derivatives?

- Methodology :

- Fragment Replacement : Systematically modify the oxolane or aminophenyl moieties and test activity (e.g., replace oxolane with tetrahydrofuran).

- Crystallography : Solve co-crystal structures with targets to identify critical binding interactions.

- Data Integration : Combine SAR with ADMET profiling (e.g., hepatic microsomal stability) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.